molecular formula C18H24F3N3O2 B7178528 [4-(1-Methylpiperidin-3-yl)piperazin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone

[4-(1-Methylpiperidin-3-yl)piperazin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone

Cat. No.: B7178528
M. Wt: 371.4 g/mol
InChI Key: JHKUSPGKNNNTDK-UHFFFAOYSA-N
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Description

[4-(1-Methylpiperidin-3-yl)piperazin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone: is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The unique structure of this compound, which includes a piperazine ring and a trifluoromethoxyphenyl group, contributes to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1-Methylpiperidin-3-yl)piperazin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone typically involves multiple steps, starting with the preparation of the piperazine and piperidine intermediates. One common method involves the reductive amination of 4-(trifluoromethoxy)benzaldehyde with 1-methylpiperazine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out in a solvent like methanol under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[4-(1-Methylpiperidin-3-yl)piperazin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [4-(1-Methylpiperidin-3-yl)piperazin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

Biologically, this compound has shown potential as an anti-inflammatory agent. Studies have demonstrated its ability to reduce inflammation by inhibiting the production of pro-inflammatory cytokines .

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases .

Industry

Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity makes it a valuable intermediate in the synthesis of various products .

Mechanism of Action

The mechanism of action of [4-(1-Methylpiperidin-3-yl)piperazin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes involved in the inflammatory response, such as myeloperoxidase . Additionally, it may interact with cellular receptors to modulate signaling pathways that regulate inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • [4-(1-Methylpiperidin-3-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone
  • [4-(1-Methylpiperidin-3-yl)piperazin-1-yl]-[4-(methoxy)phenyl]methanone
  • [4-(1-Methylpiperidin-3-yl)piperazin-1-yl]-[4-(fluoromethoxy)phenyl]methanone

Uniqueness

What sets [4-(1-Methylpiperidin-3-yl)piperazin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone apart from similar compounds is its trifluoromethoxy group. This functional group enhances the compound’s lipophilicity and metabolic stability, making it more effective in biological systems . Additionally, the presence of the piperazine ring contributes to its ability to interact with a wide range of biological targets.

Properties

IUPAC Name

[4-(1-methylpiperidin-3-yl)piperazin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F3N3O2/c1-22-8-2-3-15(13-22)23-9-11-24(12-10-23)17(25)14-4-6-16(7-5-14)26-18(19,20)21/h4-7,15H,2-3,8-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKUSPGKNNNTDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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